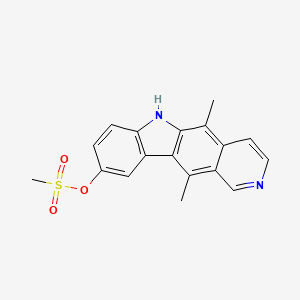
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrido[4,3-b]carbazole core, which is a fused ring system that includes both pyridine and carbazole moieties. The presence of methanesulphonate as a functional group further enhances its reactivity and potential utility in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate typically involves multi-step organic reactions One common approach is to start with the synthesis of the pyrido[4,3-b]carbazole core, which can be achieved through cyclization reactions involving appropriate precursors
The final step involves the sulfonation of the 9-position of the pyrido[4,3-b]carbazole core with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and consistency.
化学反应分析
Types of Reactions
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The methanesulphonate group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield fully or partially reduced products. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
科学研究应用
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with nucleic acid function.
相似化合物的比较
Similar Compounds
5,11-Dimethyl-6H-pyrido(4,3-b)carbazole: Lacks the methanesulphonate group but shares the same core structure.
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-2-ium: A cationic derivative with different chemical properties.
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-10-ol: Contains a hydroxyl group at the 10-position instead of the methanesulphonate group.
Uniqueness
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate is unique due to the presence of the methanesulphonate group, which imparts distinct chemical reactivity and potential applications. This functional group enhances the compound’s solubility, stability, and ability to participate in various chemical reactions, making it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
94944-78-2 |
|---|---|
分子式 |
C18H16N2O3S |
分子量 |
340.4 g/mol |
IUPAC 名称 |
(5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-yl) methanesulfonate |
InChI |
InChI=1S/C18H16N2O3S/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(23-24(3,21)22)4-5-16(14)20-18/h4-9,20H,1-3H3 |
InChI 键 |
DYCGGXLDHJHKRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OS(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


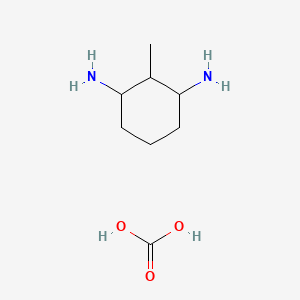

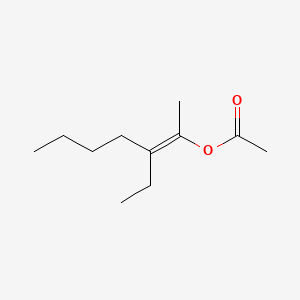
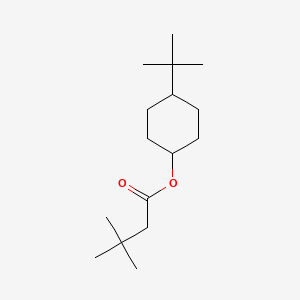

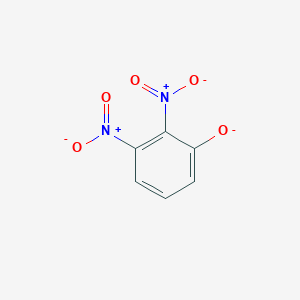
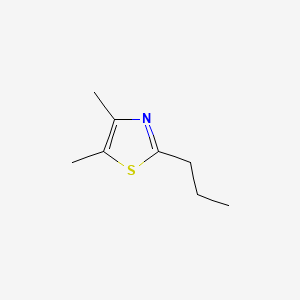
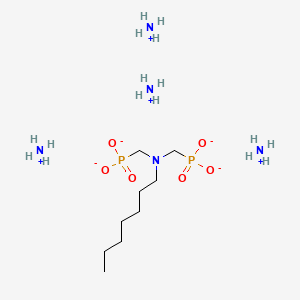
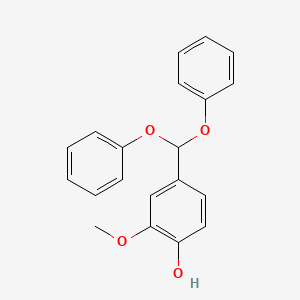


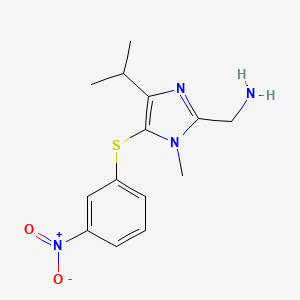
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

